7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a chloro and sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The final step involves chlorination using thionyl chloride or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be adjusted to ensure environmental and economic sustainability .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinazoline N-oxides.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Studied for its potential as an anticancer agent, with research focusing on its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,4]triazolo[1,5-a]pyridine
- 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exhibits unique structural features that contribute to its distinct biological activities. The presence of the quinazoline moiety, along with the specific positioning of the chloro and sulfonyl groups, enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H11ClN4O3S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
7-chloro-3-(4-methylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C16H11ClN4O3S/c1-9-2-5-11(6-3-9)25(23,24)16-14-18-15(22)12-8-10(17)4-7-13(12)21(14)20-19-16/h2-8,20H,1H3 |
InChI Key |
TXCJAZUJQJVXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.